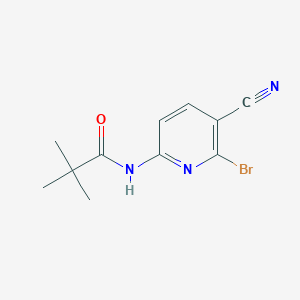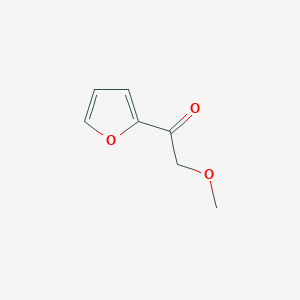
Benzene-tricarbonyl trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-tricarbonyl trichloride, also known as 1,3,5-Benzenetricarbonyl trichloride, is a chemical compound used in various applications. It reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate .
Synthesis Analysis
This compound has been used in the synthesis of chiral azoaromatic dendrimeric systems . A desymmetrization method based on activated ester coupling of a symmetric synthon has been developed to alleviate the bottleneck in the synthesis of benzene-1,3,5-tricarboxamide (BTA) based materials .Molecular Structure Analysis
The molecular formula of this compound is C9H3Cl3O3, and it has a molecular weight of 265.48 .Chemical Reactions Analysis
This compound reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It has also been used in the synthesis of chiral azoaromatic dendrimeric systems .Physical and Chemical Properties Analysis
This compound is a solid substance with a boiling point of 180 °C/16 mmHg and a melting point of 32-38 °C. It is soluble in chloroform and has a density of 1.487 g/mL at 25 °C .Applications De Recherche Scientifique
Surface Covalent Organic Framework Formation
A study by Marele et al. (2012) demonstrated the formation of a novel surface covalent organic framework (COF) through the reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride. This process, characterized using variable temperature STM and XPS, resulted in hexagonal cavities about 2 nm in size, highlighting a potential application in nanotechnology and surface chemistry (Marele et al., 2012).
Asymmetric Catalysis in Organic Chemistry
Bolm and Muñiz (1999) reviewed the application of planar chiral (η6-arene) tricarbonyl chromium(0) complexes, including those derived from benzene tricarbonyl chromium(0), in asymmetric catalysis. These complexes have been used as ligands in enantioselective catalytic processes, indicating their significance in synthetic organic chemistry (Bolm & Muñiz, 1999).
Photopolymerization Initiators and Photocrosslinking Agents
Wagner and Purbrick (1981) discussed the use of transition metal carbonyls, such as benzene chromium tricarbonyl, as photopolymerization initiators and photocrosslinking agents in photoresists and lithographic plates. These compounds, upon exposure to actinic radiation, generate free radicals that initiate polymerization, a crucial process in the development of photoresist materials (Wagner & Purbrick, 1981).
Synthesis of Cyclic Ketones
Johnson et al. (1975) investigated the use of tricarbonyliron complexes, including those involving benzene, in the synthesis of cyclic ketones. They demonstrated that these complexes could be a convenient method for producing various cyclic ketones, an important application in organic synthesis (Johnson et al., 1975).
Enantiospecific Nucleophilic Substitution
Englert et al. (1998) explored the enantiospecific substitution of the dimethylamino group in (R)-tricarbonyl[-{(1-dimethylamino)ethyl}-η6-benzene]chromium. This work highlights the potential for precise and controlled chemical modifications in organic chemistry, particularly in the field of enantioselective synthesis (Englert, Salzer, & Vasen, 1998).
Catalysis in Synthesis of Phenyltrichlorosilane
Wright (1978) discussed the role of boron trichloride in catalyzing the reaction between benzene and trichlorosilane to form phenyltrichlorosilane. This research provides insight into the catalytic mechanisms in industrial chemical synthesis, where benzene derivatives play a crucial role (Wright, 1978).
Photophysical Properties in Luminescence Switching
Sun and Lees (2002) synthesized trinuclear diimine rhenium(I) tricarbonyl complexes linked by a benzene derivative for studying their photophysical properties. They discovered that these complexes exhibit unique luminescence switching capabilities, suggesting potential applications in the field of photochemistry and materials science (Sun & Lees, 2002).
Safety and Hazards
Benzene-tricarbonyl trichloride is classified as a hazardous substance. It causes severe skin burns and eye damage. It may also cause an allergic skin reaction. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Propriétés
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)
![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)
![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)

![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

